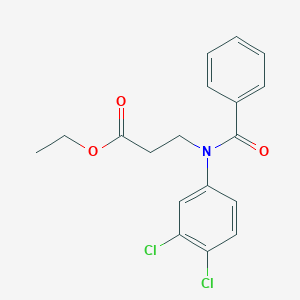

ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate

Beschreibung

Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate is a synthetic organic compound featuring a benzamide core substituted with a 3,4-dichlorophenyl group and an ethyl propanoate side chain. The 3,4-dichlorophenyl moiety is a common pharmacophore in receptor-targeting agents, particularly in sigma receptor ligands and neurokinin antagonists .

Synthesis likely involves coupling a 3,4-dichlorophenyl-substituted benzoyl chloride with an amino alcohol or amine, followed by esterification, analogous to methods described for related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ). Characterization would employ NMR (¹H, ¹³C), IR, and mass spectrometry, as demonstrated for structurally similar compounds .

Eigenschaften

Molekularformel |

C18H17Cl2NO3 |

|---|---|

Molekulargewicht |

366.2 g/mol |

IUPAC-Name |

ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate |

InChI |

InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |

InChI-Schlüssel |

NHWFXKLJVWHVKH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .

Types of Reactions:

Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Benzoylprop-ethyl.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Benzoylprop-ethyl has been used in various scientific research applications, including:

Chemistry: As a reference material for the quantification of analytes in chromatography techniques.

Biology: Studying the effects of herbicides on plant physiology and metabolism.

Medicine: Investigating potential analogs for pharmaceutical applications.

Wirkmechanismus

Benzoylprop-ethyl exerts its herbicidal effects by inhibiting lipid biosynthesis in plants. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and function, leading to the death of the target plants . The molecular targets involved in this process include enzymes responsible for lipid biosynthesis, such as acetyl-CoA carboxylase .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

The compound shares key structural motifs with several pharmacologically active agents:

Key Observations :

- Hybrid structures, such as indazole-quinoline derivatives (), demonstrate higher synthetic complexity and variable yields (27–84%), indicating that ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate’s ester side chain may simplify synthesis compared to heterocyclic analogs .

Spectroscopic and Physicochemical Properties

While NMR data for ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate are unavailable, analogs in provide benchmarks:

Biologische Aktivität

Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate is characterized by the following structural features:

- Ethyl ester group : Enhances lipophilicity and potential membrane permeability.

- Amino group : May interact with biological receptors and enzymes.

- Dichlorophenyl moiety : Known to influence biological activity through electron-withdrawing effects.

The molecular formula is , with a molecular weight of approximately 364.29 g/mol.

Synthesis

The synthesis of Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate typically involves:

- Formation of the amide bond : Reacting ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate with benzoyl chloride or an equivalent reagent.

- Purification : Common methods include recrystallization or chromatography to obtain pure product.

Antimicrobial Properties

Preliminary studies indicate that Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate exhibits antimicrobial activity against various pathogens. For instance:

- In vitro studies : Showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial properties.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

- Mechanism of Action : Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate appears to induce apoptosis in cancer cell lines by modulating specific signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

- Receptor Interaction : It may interact with inflammatory mediators, leading to decreased production of pro-inflammatory cytokines in cellular models.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

The biological activity of Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate can be attributed to its ability to:

- Modulate enzyme activity by binding to specific targets involved in disease pathways.

- Induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

- Interfere with bacterial cell wall synthesis or function through its interaction with bacterial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.